molecular formula C11H12O B1293843 7-Methyl-1-tetralone CAS No. 22009-37-6

7-Methyl-1-tetralone

Cat. No.: B1293843
CAS No.: 22009-37-6
M. Wt: 160.21 g/mol
InChI Key: GGMYZZBVIWUXEC-UHFFFAOYSA-N
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Description

7-Methyl-1-tetralone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modification

7-Methyl-1-tetralone has been a subject of interest in the field of organic synthesis and chemical modification. For instance, the synthesis of 7-methoxy-8-methyl-α-tetralone was achieved through a series of steps including bromination, reduction, and protection, followed by methylation, deprotection, and oxidation (Poon & Banerjee, 2009). Similarly, an efficient synthesis method was developed for 5-hydroxy-6-methoxy-1-tetralone and its regioisomers, which are considered versatile building blocks for biologically relevant molecules (Ghatak et al., 2003).

Biological and Pharmacological Research

This compound has also been explored for its biological and pharmacological properties. For example, derivatives of this compound, specifically new tetralone acids, were synthesized as analogues of podophyllotoxin and evaluated for their antimitotic activity. These studies have shown varied levels of antimitotic activity, suggesting potential therapeutic applications (Shivakumar et al., 2014).

Applications in Cancer Research

In the context of cancer research, 7-methoxy-1-tetralone was studied for its effects on hepatocellular carcinoma (HCC) cells. The compound demonstrated significant anti-proliferative and anti-migratory effects in HCC cells, inducing apoptosis and affecting various cellular pathways. This highlights its potential as a therapeutic agent in cancer treatment (Wen et al., 2020).

Analytical Chemistry Applications

This compound has also been a subject in analytical chemistry. A method for the high-performance liquid chromatography determination of 7-methoxy-1-tetralone was established, providing a tool for accurate and reproducible analysis of this compound and its related substances (Yang Jian-yun, 2011).

Safety and Hazards

The safety data sheet suggests that 7-Methyl-1-tetralone should be handled with care. It should not be inhaled, ingested, or come into contact with skin or eyes . It should be used only under a chemical fume hood and personal protective equipment should be worn .

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of the opioid analgesic drug (-)-dezocine .

Mode of Action

It is known to play a crucial role in the synthesis of (-)-dezocine, an opioid analgesic drug . The synthesis involves a multi-step continuous-flow strategy, which presents significant advantages over traditional batch operation, including dramatically reduced reaction time and highly improved reaction efficiency .

Biochemical Pathways

The biochemical pathways involving 7-Methyl-1-tetralone are primarily related to the synthesis of (-)-dezocine . Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .

Pharmacokinetics

The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine, has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests a high level of bioavailability.

Result of Action

This compound has been reported to induce apoptosis, suppress cell proliferation and migration in hepatocellular carcinoma cells . It significantly suppressed the cell proliferative and migratory potentials of HepG2 cells, and induced HepG2 cell apoptosis . The treatment caused a suppression on c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9 protein levels in HepG2 cells .

Action Environment

The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine, has been reported to present significant advantages over traditional batch operation, including dramatically reduced reaction time and highly improved reaction efficiency . This suggests that the synthesis process can be optimized under certain environmental conditions.

Biochemical Analysis

Biochemical Properties

7-Methyl-1-tetralone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. These interactions often involve the oxidation of this compound, leading to the formation of hydroxylated metabolites . Additionally, this compound can act as an intermediate in the synthesis of other biologically active compounds, such as sesquiterpenes, which have antimicrobial and anti-inflammatory properties .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocellular carcinoma cells, this compound has been found to suppress cell proliferation and migration by regulating the expression of proteins such as c-Met, phosphorylated AKT, and nuclear factor kappa B . This compound also induces apoptosis in these cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, this compound inhibits the activity of matrix metallopeptidase 2 and matrix metallopeptidase 9, which are involved in the degradation of the extracellular matrix . This inhibition is crucial for its anti-cancer properties, as it prevents the invasion and migration of cancer cells. Additionally, this compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve significant anti-cancer effects without causing toxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . This localization is essential for its role in regulating cellular processes and exerting its biological effects.

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYZZBVIWUXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066747
Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22009-37-6
Record name 7-Methyl-1-tetralone
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Record name 7-Methyltetralone
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Record name 7-Methyl-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Record name 3,4-dihydro-7-methylnaphthalen-1(2H)-one
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Record name 7-METHYLTETRALONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 7-Methyl-1-tetralone described in the research?

A1: The research highlights a novel synthesis route for 4-Isopropyl-7-methyl-1-tetralone (also known as this compound with an isopropyl substituent at the 4 position) [, ]. This method involves the oxidation of p, αββ-tetramethylstyrene with manganese(III) acetate, leading to the formation of a γ-aryl-γ-lactone intermediate. Subsequent treatment with polyphosphoric acid results in a unique reductive cyclization, yielding the final 4-Isopropyl-7-methyl-1-tetralone compound [, ]. This specific synthetic route demonstrates an interesting application of manganese(III) acetate and highlights an unusual reductive cyclization mechanism.

Q2: What are the potential applications of this research in organic chemistry?

A2: The synthesis of 4-Isopropyl-7-methyl-1-tetralone utilizes readily available starting materials and reagents, making it a potentially valuable method for organic synthesis []. Additionally, the reductive cyclization step employed in this synthesis could inspire the development of new synthetic strategies for other cyclic compounds. Further research exploring the scope and limitations of this reaction, such as the impact of different substituents on the starting styrene derivative, would be beneficial.

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